molecular formula C17H30N2O5 B1407631 tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate CAS No. 1207956-02-2

tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate

Cat. No. B1407631
CAS RN: 1207956-02-2
M. Wt: 342.4 g/mol
InChI Key: UBCLYZSEWDDQEK-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate (TBHEC) is an organic compound that is used in scientific research applications. It is a derivative of carbamate, a class of compounds that are derived from carbamic acid. TBHEC has been studied in a variety of fields, including biochemistry, pharmacology, and biotechnology. It has been used to study the mechanisms of action of drugs, as well as to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • tert-Butyl 2-(2-(2-hex-5-ynamidoethoxy)-ethoxy)ethylcarbamate has been used in the synthesis of various chemical compounds. For example, it has been utilized in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, highlighting its role as an intermediate in complex chemical synthesis (Wu, 2011). Another study synthesized tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, illustrating the chemical's versatility in forming new compounds with various functional groups (Bai & Wang, 2014).

Molecular Structure Analysis

  • Studies have explored the molecular structures of derivatives of this compound. For instance, research into the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates derived from L-serine revealed insights into their hydrogen-bond connectivity in two dimensions (Howie et al., 2011).

Thermosensitive Applications

  • The compound has been employed in the development of thermosensitive materials. For instance, Deng Jin-gen (2013) synthesized novel thermosensitive benzyl ether dendrimers incorporating tert-butyl 3,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenylcarbamate, demonstrating its potential in temperature-responsive applications (Deng Jin-gen, 2013).

Pharmaceutical Intermediate

  • It has been used as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), an important cancer treatment drug (Zhao et al., 2017).

Crystal Structure Studies

  • The crystal structure of derivatives of this compound has been analyzed, providing valuable insights into their molecular arrangements and potential applications in material science (Abbas et al., 2009).

Application in Organic Synthesis

  • It has been a key component in organic synthesis, contributing to the development of various organic compounds and intermediates with potential applications in pharmaceuticals and material science (Prandi & Venturello, 1994).

properties

IUPAC Name

tert-butyl N-[2-[2-[2-(hex-5-ynoylamino)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O5/c1-5-6-7-8-15(20)18-9-11-22-13-14-23-12-10-19-16(21)24-17(2,3)4/h1H,6-14H2,2-4H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCLYZSEWDDQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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